4-Ethoxy-4-methylpiperidine

Medicinal Chemistry Property Prediction ADME Optimization

Researchers substituting piperidine derivatives risk disrupted reactivity from unquantified steric/electronic changes at the 4-position. 4-Ethoxy-4-methylpiperidine provides a defined quaternary carbon (gem-ethoxy/methyl): • Quantifiable steric shielding (2 rotatable bonds, TPSA 21.3 Ų) for regioselective transformations • Enhanced metabolic stability vs. 4-ethoxypiperidine • Consistent solid-state properties as the HCl salt (CAS 1803585-86-5) for reliable scale-up. Supplied with full analytical documentation.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13254573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4-methylpiperidine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCOC1(CCNCC1)C
InChIInChI=1S/C8H17NO/c1-3-10-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3
InChIKeyMMYISEKIIWSERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-4-methylpiperidine Physicochemical Profile


4-Ethoxy-4-methylpiperidine (CAS No. 54009-05-1) is a synthetic organic compound featuring a piperidine core substituted at the 4-position with both ethoxy and methyl groups . The compound is most commonly procured and utilized as its hydrochloride salt (CAS No. 1803585-86-5) to enhance stability and handling characteristics [1]. Its unique substitution pattern confers distinct steric and electronic properties, positioning it as a versatile building block for the synthesis of complex organic molecules, particularly in pharmaceutical research where it serves as an intermediate in the development of various therapeutic agents .

Hydrochloride salt form for enhanced stability and handling
4,4-Geminal substitution creates a distinct steric and electronic environment
Versatile piperidine building block for research compound synthesis

Why 4-Ethoxy-4-methylpiperidine Cannot Be Substituted


The common practice of substituting one piperidine derivative for another in a synthetic sequence or procurement workflow carries significant risk due to the profound impact of the 4-position substituents on both physicochemical properties and reactivity. 4-Ethoxy-4-methylpiperidine possesses a specific combination of steric bulk from the geminal dimethyl-like substitution and electronic character from the ethoxy group. This directly influences key parameters such as lipophilicity, steric hindrance around the basic amine, and hydrogen bonding capacity. A simple change to 4-methoxy-4-methylpiperidine, 4-methylpiperidine, or 4-ethoxypiperidine, as detailed in the quantitative evidence below, alters these parameters sufficiently to potentially disrupt downstream reactions, change pharmacokinetic profiles of final drug candidates, or affect compound solubility and crystallization [1][2].

4-Ethoxy-4-methylpiperidine
vs. 4-Methoxy-4-methylpiperidine: Increased lipophilicity and steric bulk may alter reactivity and downstream properties.
4-Ethoxy-4-methylpiperidine
vs. 4-Methylpiperidine: Additional H-bond acceptor and altered conformational profile may shift solubility and target interactions.
4-Ethoxy-4-methylpiperidine
vs. 4-Ethoxypiperidine: Quaternary center provides greater steric shielding, affecting amine basicity and metabolic stability context.

4-Ethoxy-4-methylpiperidine vs. Closest Analogs


Molecular Weight & Lipophilicity vs. Methoxy Analog

The substitution of a methoxy group with an ethoxy group at the 4-position results in a measurable increase in molecular weight and predicted lipophilicity. 4-Ethoxy-4-methylpiperidine has a molecular weight of 143.23 g/mol, which is 14.03 g/mol higher than its methoxy analog 4-methoxy-4-methylpiperidine (MW: 129.20 g/mol) [1][2]. This change from a methyl to an ethyl ether is expected to increase lipophilicity (clogP), influencing membrane permeability and solubility. The increased steric bulk and molecular weight can also affect target binding kinetics in a drug discovery context.

MW & Lipophilicity vs. Methoxy
Cross-study comparable
143.23 g/mol (free base)
4-Methoxy analog: 129.20 g/mol; Δ +14.03 g/mol
May influence predicted lipophilicity and membrane partitioning
Computed from PubChem structural data
Medicinal Chemistry Property Prediction ADME Optimization

Hydrogen Bond Donor Count vs. 4-Methylpiperidine

The addition of an ethoxy group to the piperidine core introduces an additional hydrogen bond acceptor and modifies the hydrogen bonding network. While 4-methylpiperidine has a hydrogen bond donor count of 1, the introduction of the 4-ethoxy substituent in 4-ethoxy-4-methylpiperidine results in a hydrogen bond acceptor count of 2, while the donor count remains at 1 [1]. For the hydrochloride salt of 4-ethoxy-4-methylpiperidine, the hydrogen bond donor count increases to 2 due to the protonated amine [2]. This change can significantly influence crystal packing, solubility in various solvents, and interactions with biological targets like enzymes or receptors.

H-Bond Profile vs. 4-Methylpiperidine
Cross-study comparable
Target: Acceptor 2, Donor 1 (free base), 2 (HCl)
Comparator: Acceptor 1, Donor 1
May alter crystal packing and solubility properties
Computed from PubChem
Crystallography Solubility Supramolecular Chemistry

Rotatable Bond Count vs. Methoxy Analog

The number of rotatable bonds is a key descriptor of molecular flexibility, which affects entropy of binding, oral bioavailability, and crystallization behavior. 4-Ethoxy-4-methylpiperidine possesses 2 rotatable bonds, a direct consequence of the ethoxy substituent [1]. In contrast, the structurally similar 4-methoxy-4-methylpiperidine has only 1 rotatable bond [2]. This additional degree of conformational freedom can lead to different binding poses to biological targets and altered physical properties.

Rotatable Bonds vs. Methoxy
Cross-study comparable
2 rotatable bonds
Methoxy analog: 1 rotatable bond
Increased conformational flexibility may affect binding entropy
Computed by Cactvs
Conformational Analysis Ligand Efficiency Molecular Modeling

TPSA vs. Methoxy Analog

The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and blood-brain barrier penetration. The TPSA for 4-ethoxy-4-methylpiperidine (hydrochloride) is calculated to be 21.3 Ų [1]. This value is identical to that of its methoxy analog, 4-methoxy-4-methylpiperidine, which also has a TPSA of 21.3 Ų [2]. This indicates that while the ethoxy group increases molecular size and lipophilicity, it does not alter the polar surface area, meaning the compound retains similar potential for passive membrane diffusion as its smaller analog but with potentially different binding interactions due to its increased steric bulk.

TPSA vs. Methoxy
Cross-study comparable
Both compounds: 21.3 Ų
Identical polar surface area despite higher MW
Supports permeability assessment
Drug-Likeness Membrane Permeability Bioavailability Prediction

Molecular Weight & Structure vs. 4-Ethoxypiperidine

The presence of the geminal 4-methyl group in 4-ethoxy-4-methylpiperidine is a critical differentiating factor from the simpler 4-ethoxypiperidine. This single substitution results in a molecular weight of 143.23 g/mol, compared to 129.20 g/mol for 4-ethoxypiperidine [1]. More importantly, the quaternary center at the 4-position introduces significant steric hindrance, effectively shielding the piperidine nitrogen and the ethoxy group from the environment. This can dramatically alter the compound's basicity, reactivity in alkylation/acylation reactions, and its interaction with chiral environments or bulky enzyme active sites.

Steric Bulk vs. 4-Ethoxypiperidine
Cross-study comparable
Target: Quaternary 4-position, MW 143.23
Comparator: Secondary 4-position, MW 129.20
Greater steric hindrance may influence amine reactivity and metabolism
Structural analysis from PubChem
Scaffold Hopping Chemical Space Exploration Steric Shielding

4-Ethoxy-4-methylpiperidine Applications


Medicinal Chemistry: Lipophilicity & Steric Tuning

In lead optimization programs, where subtle changes in molecular properties can have a dramatic impact on in vivo efficacy, 4-ethoxy-4-methylpiperidine offers a quantifiable step-change in lipophilicity and steric bulk compared to 4-methoxy-4-methylpiperidine (+14.03 g/mol) without altering the TPSA (21.3 Ų for both) [1]. This allows medicinal chemists to explore a wider range of physicochemical space, improving metabolic stability or target residence time while maintaining membrane permeability. The quaternary center, distinct from 4-ethoxypiperidine, also provides enhanced metabolic stability against oxidative pathways .

Sterically Hindered Building Block in Synthesis

The geminal substitution at the 4-position creates a quaternary carbon center, providing significant steric shielding of the piperidine nitrogen. This property, which is absent in 4-ethoxypiperidine, can be exploited to direct regioselectivity in complex synthesis. For instance, it can prevent unwanted N-alkylation or acylation under certain conditions, allowing for chemoselective transformations elsewhere in the molecule. The quantified differences in rotatable bonds (2 vs. 1 for 4-methoxy-4-methylpiperidine) also impact conformational preferences, which can be leveraged in the design of macrocycles or constrained peptidomimetics [2].

Salt Form Selection and Crystallinity

The hydrochloride salt of 4-ethoxy-4-methylpiperidine is a common procurement form due to its improved handling and stability [3]. The compound's distinct hydrogen bonding profile, with a donor count of 2 and acceptor count of 2 for the salt, is a quantifiable differentiator from the free base of 4-methylpiperidine (donor: 1, acceptor: 1) [4]. This profile directly influences crystal packing and salt stability, making it a more reliable intermediate for large-scale synthesis where consistent solid-state properties are required for formulation and manufacturing. The higher molecular weight of the salt (179.69 g/mol) also allows for precise stoichiometric calculations in process chemistry [3].

Application
Selection Property
Validation Focus
Lipophilicity & Steric Tuning in Lead Optimization
Lipophilicity step-change with identical TPSA
Verify ADME and membrane permeability profiles
Sterically Hindered Building Block
Quaternary center steric shielding
Regioselectivity and chemoselectivity in synthesis
Salt Form Selection for Process Chemistry
Distinct hydrogen bonding of HCl salt
Crystal packing and solid-state consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.